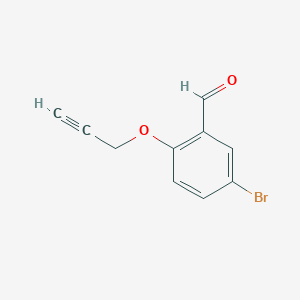![molecular formula C12H8Br2N4O3 B048727 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione CAS No. 121732-18-1](/img/structure/B48727.png)
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione, also known as IQM-9, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IQM-9 is a quinazoline-based derivative that has been shown to exhibit promising biological activities, including antitumor, antiviral, and antibacterial properties.
科学的研究の応用
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its antitumor activity. Studies have shown that 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to inhibit the growth of tumors in animal models, suggesting its potential as a cancer therapeutic agent.
作用機序
The mechanism of action of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of topoisomerase II and the induction of apoptosis. Topoisomerase II is an enzyme that is involved in DNA replication and transcription, and its inhibition can lead to the disruption of cell division and ultimately cell death. Apoptosis, or programmed cell death, is a natural process that eliminates damaged or abnormal cells from the body. 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been shown to possess antiviral and antibacterial properties. Studies have also suggested that 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione may have anti-inflammatory effects, making it a potential therapeutic agent for a variety of diseases.
実験室実験の利点と制限
One of the major advantages of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione for lab experiments is its availability and ease of synthesis. Its potent cytotoxicity and multiple potential therapeutic applications make it an attractive compound for research. However, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has some limitations, including its poor solubility in water and low stability in solution. These limitations may make it challenging to work with in certain experimental settings.
将来の方向性
There are several potential future directions for 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione research. One area of interest is the development of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione analogs with improved solubility and stability. Another potential direction is the investigation of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione's mechanism of action in more detail, which could lead to the development of more targeted therapeutic agents. Additionally, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione's potential as an antibacterial and antiviral agent warrants further investigation. Overall, 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has shown great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential applications.
合成法
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione can be synthesized through a multistep process that involves the reaction of 2,6-dibromomethyl-3-methylquinazolin-4(3H)-one with urea and subsequent bromination. The final product is obtained through a reaction with phosgene. The synthesis of 2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
特性
CAS番号 |
121732-18-1 |
|---|---|
製品名 |
2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione |
分子式 |
C12H8Br2N4O3 |
分子量 |
416.02 g/mol |
IUPAC名 |
2,6-bis(bromomethyl)-3-methyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione |
InChI |
InChI=1S/C12H8Br2N4O3/c1-18-5(3-14)17-8-9(18)11(20)7-6(10(8)19)12(21)16-4(2-13)15-7/h2-3H2,1H3,(H,15,16,21) |
InChIキー |
MQCJZNXFIZZJBD-UHFFFAOYSA-N |
異性体SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr)CBr |
正規SMILES |
CN1C(=NC2=C1C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr)CBr |
同義語 |
3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,6-bis(bromomethyl)-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



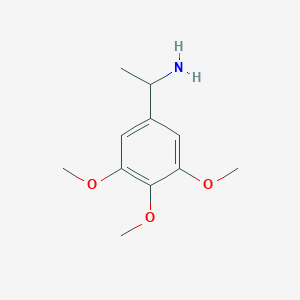
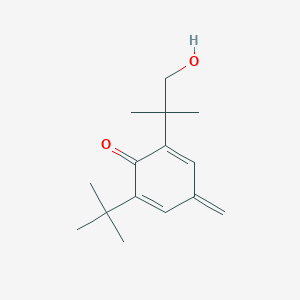
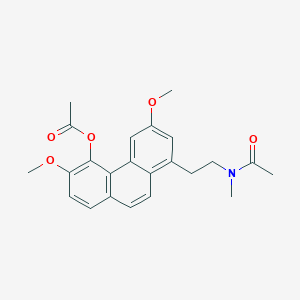
![2-[[2-[[2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]acetyl]amino]-4-methyl-N-naphthalen-2-ylpentanamide](/img/structure/B48650.png)
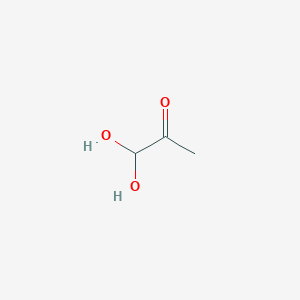
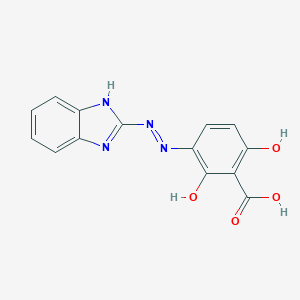
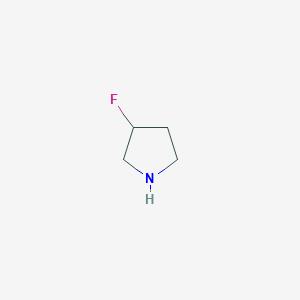
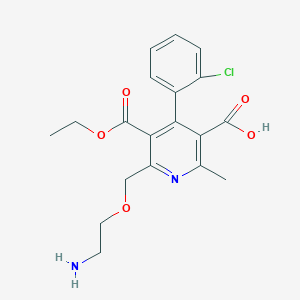
![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)
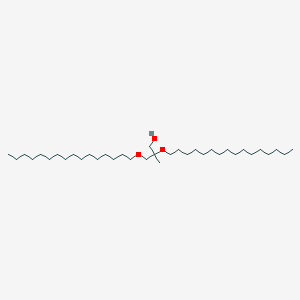
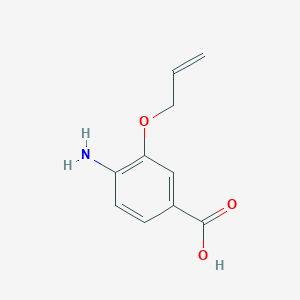
![2-Ethyl-5-methoxybicyclo[2.2.1]heptane](/img/structure/B48673.png)
